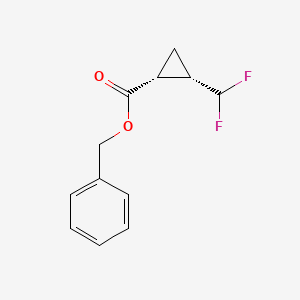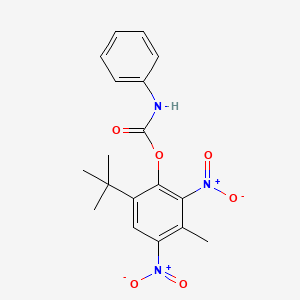![molecular formula C14H10F3NO3S B14007307 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene CAS No. 106310-21-8](/img/structure/B14007307.png)
2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene is an organic compound with a complex structure that includes a nitro group, a trifluoromethyl group, and a sulphanylphenoxy group
Méthodes De Préparation
The synthesis of 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene typically involves multiple steps, starting from simpler aromatic compoundsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The sulphanylphenoxy group may interact with biological macromolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 2-Methyl-1-nitro-4-(trifluoromethyl)benzene
- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)benzyl chloride These compounds share structural similarities but differ in their functional groups and specific chemical properties. The presence of the sulphanylphenoxy group in 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene makes it unique and may confer distinct reactivity and applications .
Propriétés
Numéro CAS |
106310-21-8 |
|---|---|
Formule moléculaire |
C14H10F3NO3S |
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
2-methyl-4-nitro-1-[4-(trifluoromethylsulfanyl)phenoxy]benzene |
InChI |
InChI=1S/C14H10F3NO3S/c1-9-8-10(18(19)20)2-7-13(9)21-11-3-5-12(6-4-11)22-14(15,16)17/h2-8H,1H3 |
Clé InChI |
OQKGDRQCMCOODH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
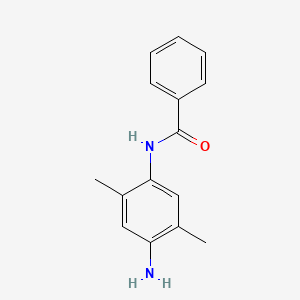
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
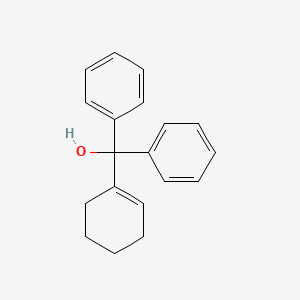
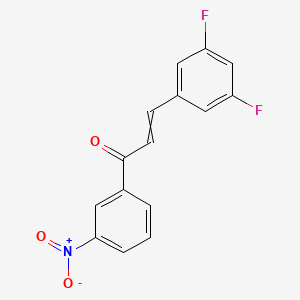
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

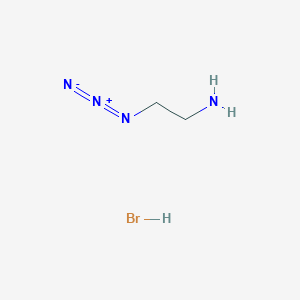

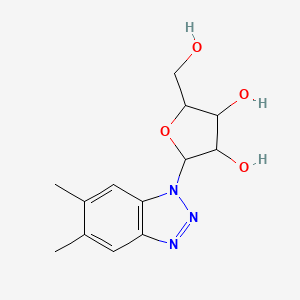
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
